molecular formula C12H10N2O B1609410 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde CAS No. 876710-73-5

2-(2-Methylphenyl)pyrimidine-5-carbaldehyde

Cat. No.: B1609410
CAS No.: 876710-73-5
M. Wt: 198.22 g/mol
InChI Key: YEDAXYCLTUUWOY-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)pyrimidine-5-carbaldehyde is an aromatic aldehyde featuring a pyrimidine ring substituted at the 2-position with a 2-methylphenyl group and a formyl (-CHO) group at the 5-position. This compound is of interest in organic synthesis, particularly in asymmetric catalysis and pharmaceutical intermediate preparation. Its structure combines the electron-deficient pyrimidine core with a sterically demanding methylphenyl substituent, enabling unique reactivity in enantioselective C–C bond-forming reactions .

Properties

IUPAC Name

2-(2-methylphenyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9-4-2-3-5-11(9)12-13-6-10(8-15)7-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDAXYCLTUUWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424353
Record name 2-(2-methylphenyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876710-73-5
Record name 2-(2-methylphenyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Bis-Boc Protected Guanidines

The preparation starts with the synthesis of bis-Boc-protected guanidines from aromatic amines. For 2-methylphenyl derivatives, 2-methyl-4-bromoaniline is used as the aromatic amine.

  • Aromatic amine (e.g., 2-methyl-4-bromoaniline) is reacted with N,N′-bis-Boc-1H-pyrazole-1-carboxamidine in chloroform at reflux for 5 hours.
  • The product, bis-Boc-protected guanidine, is purified by column chromatography.

Deprotection to Yield N-(2-methylphenyl)guanidine

  • The bis-Boc guanidine is treated with trifluoroacetic acid (TFA) in dichloromethane at 50°C for 5 hours to remove Boc groups.
  • The resulting N-(2-methylphenyl)guanidine trifluoroacetate salt is isolated as a colorless solid.

Table 1: Yields of Bis-Boc Guanidines and Guanidines for 2-Methylphenyl Derivative

Entry Aromatic Amine Substituent Bis-Boc Guanidine Yield (%) Guanidine Yield (%)
4d 2-CH3, 4-Br 68 68

Note: The 2-methyl-4-bromoaniline derivative (entry 4d) shows moderate yields in both steps.

Preparation of Bis(hexafluorophosphate) Arnold Salt (Formyl Source)

The bis(hexafluorophosphate) Arnold salt (1d) is synthesized from malonic acid and trichlorophosphate in DMF, followed by precipitation with ammonium hexafluorophosphate.

  • Reaction conditions: 0°C addition of trichlorophosphate to DMF, then malonic acid added, stirred at 90°C for 7 hours.
  • Precipitation with NH4PF6 in ice water yields the Arnold salt as a light yellow solid.
  • Yield: 64%; melting point: 200–203°C.

The Arnold salt 1d is stable, non-hygroscopic, and safer than perchlorate analogs.

Condensation to Form 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde

Reaction Conditions

  • N-(2-methylphenyl)guanidine trifluoroacetate (5d) is reacted with bis(hexafluorophosphate) Arnold salt (1d) in a mixture of methanol and water (3:1).
  • Potassium carbonate is used as the base.
  • The reaction is stirred at 50°C for approximately 12 hours.
  • The product is isolated by extraction and purified by column chromatography.

Reaction Optimization Data

Entry Base Solvent Time (h) Yield (%)
3 K2CO3 CH3OH/H2O (3:1) 3 92 (for 5a)
4 Na2CO3 CH3OH/H2O (3:1) 5 90 (for 5a)
5 NaHCO3 CH3OH/H2O (3:1) 6 80 (for 5a)
2 K2CO3 CH3OH 5 85 (for 5a)

Note: Potassium carbonate in methanol/water mixture gives the best yields and reaction times.

Yield and Physical Data for 2-(4-bromo-2-methylphenyl)amino-pyrimidine-5-carbaldehyde

Compound Yield (%) Appearance Melting Point (°C) 1H NMR (DMSO-d6, 500 MHz) Highlights
6d 83 Pink solid 189–191 δ = 9.90 (s, 1H, aldehyde), 2.20 (s, 3H, methyl)
13C NMR (DMSO-d6) Highlights HRMS (ESI) Found (m/z) Calculated (m/z)
δ = 189.2 (aldehyde C), 18.1 (methyl C) 292.0076 (M+H)+ 292.0080

This compound corresponds closely to the target this compound, with a 4-bromo substituent on the phenyl ring.

Summary Table of Preparation Steps and Yields

Step Starting Material(s) Conditions Product Yield (%)
1. Bis-Boc guanidine synthesis 2-methyl-4-bromoaniline + bis-Boc reagent Reflux in CHCl3, 5 h Bis-Boc guanidine (4d) 68
2. Guanidine deprotection Bis-Boc guanidine (4d) TFA/CHCl3, 50°C, 5 h N-(2-methylphenyl)guanidine trifluoroacetate (5d) 68
3. Arnold salt synthesis Malonic acid + trichlorophosphate DMF, 90°C, 7 h + NH4PF6 Bis(hexafluorophosphate) Arnold salt (1d) 64
4. Condensation to pyrimidine Guanidine (5d) + Arnold salt (1d) K2CO3, MeOH/H2O, 50°C, 12 h This compound (6d) 83

Research Findings and Notes

  • The bis(hexafluorophosphate) Arnold salt is preferred due to its stability and safety profile compared to perchlorate or tetrafluoroborate salts.
  • The guanidine intermediate synthesis is sensitive to steric and electronic effects; electron-withdrawing groups or steric hindrance can reduce yields or prevent formation.
  • Potassium carbonate in a methanol/water solvent system provides optimal conditions for the condensation reaction.
  • The overall synthetic route is efficient, providing good yields of the target aldehyde-substituted pyrimidines.
  • Characterization data (NMR, HRMS, IR) confirm the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: 2-(2-Methylphenyl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(2-Methylphenyl)pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methylphenyl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde with analogs differing in substituents:

Compound Name Substituent Molecular Formula Molecular Weight LogP* PSA* (Ų) Key Features References
This compound 2-Methylphenyl C₁₂H₁₀N₂O 198.22 ~2.5 ~42.85 Steric bulk, moderate lipophilicity -
2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde 2,5-Difluorophenyl C₁₁H₆F₂N₂O 220.18 2.234 42.85 High electronegativity, polar
2-Ethylsulfanylpyrimidine-5-carbaldehyde Ethylsulfanyl C₇H₈N₂OS 168.22 - - Thioether group, enhanced lipophilicity
2-Aminopyrimidine-5-carbaldehyde Amino (-NH₂) C₅H₅N₃O 123.11 - - High polarity, hydrogen bonding
2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde Cyclopropylmethoxy C₉H₁₀N₂O₂ 178.19 - - Bulky substituent, conformational rigidity

*Note: LogP (partition coefficient) and PSA (polar surface area) for the target compound are inferred from structural analogs.

Key Observations:
  • Electron-Deficient Pyrimidine Core : All compounds share a pyrimidine ring, making them electron-deficient and reactive toward nucleophilic additions at the aldehyde position .
  • Thioether Groups (e.g., ethylsulfanyl): Elevate lipophilicity (higher LogP), favoring membrane permeability in bioactive molecules . Amino Groups: Increase polarity and hydrogen-bonding capacity, useful in coordination chemistry or drug design . Methylphenyl Group: Balances steric hindrance and lipophilicity, making the compound versatile in asymmetric catalysis .
Asymmetric Catalysis

This compound exhibits superior performance in enantioselective additions compared to simpler analogs. For example:

  • In diisopropylzinc additions, the methylphenyl group induces oriented prochirality, enabling high enantiomeric excess (ee) without chiral auxiliaries .
  • Comparison with 2-(Trialkylsilylethynyl) Analogs : While silyl-substituted analogs (e.g., tert-butyldimethylsilylethynyl) show enhanced autocatalytic behavior, the methylphenyl variant offers better crystallinity and ease of purification .
Pharmaceutical Intermediates
  • Amino Derivatives: 2-Aminopyrimidine-5-carbaldehyde is a precursor for kinase inhibitors, but its high polarity limits bioavailability compared to the methylphenyl analog .
  • Fluorinated Analogs : 2-(2,5-Difluorophenyl)pyrimidine-5-carbaldehyde is explored in PET tracers due to fluorine's isotopic properties, though synthetic complexity is higher .

Biological Activity

2-(2-Methylphenyl)pyrimidine-5-carbaldehyde, with the CAS number 876710-73-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant case studies and research findings.

Target Pathways
The compound is primarily known for its role as a precursor in the synthesis of bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Bosutinib acts on the BCR-ABL pathway, inhibiting the proliferation of leukemia cells through its action on specific kinases involved in cell signaling pathways.

Biochemical Pathways
Research indicates that this compound may influence various biochemical pathways. It has been shown to modulate cell signaling, gene expression, and cellular metabolism. The compound's interaction with biomolecules can lead to enzyme inhibition or activation, affecting downstream cellular processes.

Pharmacokinetics

Absorption and Distribution
The compound exhibits high gastrointestinal absorption and is a known inhibitor of cytochrome P450 1A2 (CYP1A2), which may influence its metabolism and interaction with other drugs.

Bioavailability
In studies involving similar pyrimidine derivatives, favorable pharmacokinetic profiles were observed, suggesting that this compound may also possess significant oral bioavailability .

Biological Activities

Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, certain analogs have demonstrated significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . Although specific data for this compound is limited, its structural similarities to other active pyrimidines suggest potential activity in this area.

Anticancer Properties
The compound's role in the synthesis of bosutinib positions it within the context of cancer therapeutics. In vitro studies have shown that related compounds can exhibit selective toxicity toward cancer cells while sparing normal cells. For example, some derivatives have demonstrated potent inhibitory effects on various cancer cell lines with IC50 values significantly lower than those for non-cancerous cell lines .

Study 1: Anticancer Activity

A study investigating a series of pyrimidine derivatives reported that compounds similar to this compound exhibited strong inhibitory effects on MDA-MB-231 triple-negative breast cancer cells. The most potent compounds showed IC50 values around 0.126 μM against these cancer cells while displaying much weaker effects on non-cancerous MCF10A cells .

Study 2: Anti-inflammatory Activity

In another investigation focusing on pyrimidine derivatives' anti-inflammatory properties, it was found that certain compounds effectively suppressed COX-1 and COX-2 activities in vitro. The selectivity index for these compounds indicated a preference for COX-2 inhibition over COX-1, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Findings

Biological Activity IC50/ED50 Values Notes
COX-2 Inhibition~0.04 μmolComparable to celecoxib
Anticancer (MDA-MB-231)~0.126 μMSelective toxicity towards cancer cells
Gastrointestinal AbsorptionHighPotential for significant oral bioavailability
CYP1A2 InhibitionYesMay affect drug interactions

Q & A

Q. What are the common synthetic routes for 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde?

  • Methodological Answer : A scalable synthesis involves multi-step reactions starting from halogenated pyrimidine precursors. For example, 5-bromo-2-iodopyrimidine can undergo Sonogashira coupling with alkynes (e.g., tert-butyldimethylsilylacetylene) followed by formylation to introduce the aldehyde group. Recrystallization from solvent mixtures (e.g., cumene/ethyl acetate) yields high-purity crystals . Key intermediates should be characterized via 1H^1H/13C^{13}C-NMR and LC-MS to confirm structural integrity.

Q. How can the physicochemical properties of this compound be experimentally determined?

  • Methodological Answer :
  • LogP : Measure via reversed-phase HPLC using a C18 column and a gradient of acetonitrile/water. Compare retention times against standards with known LogP values .
  • Polar Surface Area (PSA) : Calculate using software like ChemAxon or Molinspiration based on the molecular structure .
  • Crystallinity : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) resolves molecular geometry and confirms the aldehyde’s orientation .

Q. What analytical techniques are critical for characterizing its purity and stability?

  • Methodological Answer :
  • HPLC-PDA : Assess purity (>98%) and detect degradation products under stress conditions (e.g., heat, light).
  • FT-IR : Confirm the presence of aldehyde (C=O stretch ~1700 cm1^{-1}) and aromatic C-H stretches.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability up to decomposition temperatures .

Advanced Research Questions

Q. How can enantioselective C–C bond formation be achieved using this aldehyde?

  • Methodological Answer : Employ asymmetric autocatalysis with organozinc reagents (e.g., diisopropylzinc). The prochiral aldehyde reacts with the nucleophile, and chirality is induced via chiral catalysts (e.g., (S)-proline derivatives). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Crystallize products to confirm absolute configuration via SXRD .

Q. What strategies address challenges in crystallographic refinement for derivatives of this compound?

  • Methodological Answer :
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement. Validate with Rint_{\text{int}} and merging statistics.
  • Disorder Handling : Apply PART/SAME restraints for flexible substituents (e.g., methylphenyl groups).
  • High-Resolution Data : Collect at synchrotron sources (λ < 1 Å) to resolve electron density ambiguities .

Q. How can computational methods predict collision cross-section (CCS) values for mass spectrometry applications?

  • Methodological Answer : Use tools like MOBCAL or CCSondemand with optimized molecular geometries (DFT at B3LYP/6-31G* level). Compare predicted CCS to experimental IM-MS data. Adjust gas-phase charge states to match ionization conditions (e.g., ESI+ mode) .

Q. What structural modifications enhance bioactivity in drug discovery contexts?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with varied substituents (e.g., ethylthio, fluorophenyl) via reductive amination or Suzuki coupling. Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Aptamer Design : Incorporate the aldehyde into nucleic acid aptamers via Schiff base formation. Validate binding via SPR or ITC .

Q. How are mechanistic insights into its reactivity in nucleophilic additions obtained?

  • Methodological Answer : Conduct kinetic studies under varying conditions (solvent polarity, temperature). Use 1H^1H-NMR to track aldehyde proton disappearance. DFT calculations (e.g., Gaussian) model transition states and identify rate-limiting steps. Compare Hammett σ values for substituent effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-Methylphenyl)pyrimidine-5-carbaldehyde
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